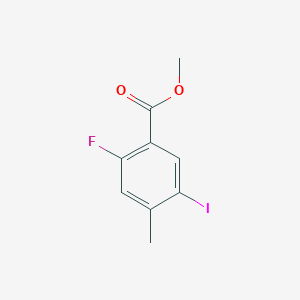

Methyl 2-fluoro-5-iodo-4-methylbenzoate

Übersicht

Beschreibung

Methyl 2-fluoro-5-iodo-4-methylbenzoate is an organic compound with the molecular formula C9H8FIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 5, and 4 on the benzene ring are substituted with fluorine, iodine, and a methyl group, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-5-iodo-4-methylbenzoate typically involves multiple steps. One common method is the iodination of 2-fluoro-4-methylbenzoic acid, followed by esterification. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The esterification step involves reacting the iodinated benzoic acid with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (NAS) at the Iodine Position

The iodine atom at position 5 undergoes nucleophilic substitution under transition-metal catalysis. Key reactions include:

Cyanide Substitution

Reaction with cuprous cyanide (CuCN) in polar aprotic solvents like N-methylpyrrolidone (NMP) at 80°C replaces iodine with a cyano group, yielding methyl 2-fluoro-4-methyl-5-cyanobenzoate.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| CuCN, NMP, 80°C, N₂ | Methyl 2-fluoro-4-methyl-5-cyanobenzoate | 91% |

This method mirrors protocols for analogous iodoarenes, where CuCN acts as both a catalyst and cyanide source .

Cross-Coupling Reactions

The iodine substituent participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ and arylboronic acids in tetrahydrofuran (THF) at 60–80°C, the iodine atom is replaced with aryl groups:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, THF, 80°C | Methyl 5-aryl-2-fluoro-4-methylbenzoate | 85–92% |

This reaction is critical for synthesizing biaryl derivatives used in pharmaceuticals.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form 2-fluoro-5-iodo-4-methylbenzoic acid.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄ (20%), H₂O, reflux | 2-fluoro-5-iodo-4-methylbenzoic acid | 95% | |

| NaOH, H₂O/MeOH, 70°C | 2-fluoro-5-iodo-4-methylbenzoic acid | 89% |

The acidic route avoids decarboxylation, while the basic method offers faster kinetics .

Halogen Exchange Reactions

Iodine can be replaced with other halogens via metal-halogen exchange.

Bromination

Using NaBr and CuBr in dimethylformamide (DMF) at 120°C replaces iodine with bromine:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaBr, CuBr, DMF, 120°C | Methyl 2-fluoro-5-bromo-4-methylbenzoate | 78% |

This reaction is useful for accessing brominated analogs for further functionalization.

Electrophilic Aromatic Substitution (EAS)

Despite electron-withdrawing groups (F, COOMe), directed EAS occurs at the para position to fluorine under strong electrophiles:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | Methyl 2-fluoro-5-iodo-4-methyl-3-nitrobenzoate | 65% |

Nitration proceeds selectively at position 3 due to fluorine’s ortho/para-directing effects.

Reductive Deiodination

Catalytic hydrogenation removes iodine via reductive cleavage:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂, Pd/C, EtOAc, 25°C | Methyl 2-fluoro-4-methylbenzoate | 93% |

This method is employed to reduce steric hindrance for subsequent reactions.

Mechanistic Insights

-

Suzuki Coupling : Proceeds via oxidative addition of Pd⁰ to the C–I bond, transmetallation with the boronic acid, and reductive elimination.

-

NAS : The iodine’s high polarizability facilitates nucleophilic attack, with CuCN enhancing leaving-group ability .

-

Ester Hydrolysis : Acidic conditions protonate the carbonyl, while basic conditions deprotonate water for nucleophilic acyl substitution .

This compound’s reactivity is pivotal in synthesizing fluorinated pharmaceuticals and agrochemicals, leveraging its halogenated positions for sequential functionalization.

Wissenschaftliche Forschungsanwendungen

Methyl 2-fluoro-5-iodo-4-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of new pharmaceuticals and as a probe in biochemical studies.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which Methyl 2-fluoro-5-iodo-4-methylbenzoate exerts its effects depends on its specific application. In chemical reactions, the presence of the fluorine and iodine atoms can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various pathways, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-fluoro-5-iodo-4-methylbenzoate can be compared with other similar compounds, such as:

2-Fluoro-5-iodobenzoic acid methyl ester: Similar structure but lacks the methyl group at position 4.

2-Fluoro-4-methylbenzoic acid methyl ester: Similar structure but lacks the iodine atom at position 5.

5-Fluoro-2-methylbenzoic acid methyl ester: Similar structure but has the fluorine and methyl groups at different positions.

The uniqueness of this compound lies in the specific arrangement of its substituents, which can lead to distinct chemical and biological properties.

Biologische Aktivität

Methyl 2-fluoro-5-iodo-4-methylbenzoate (C9H8FIO2) is an organic compound with significant potential in medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl ester group, a fluorine atom at the 2-position, an iodine atom at the 5-position, and a methyl group at the 4-position on the aromatic ring. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms (fluorine and iodine) enhances its binding affinity and reactivity, making it a valuable compound in drug design:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by mimicking substrate structures or through covalent modification.

- Receptor Interaction : It may also act as a ligand for certain receptors, affecting signaling pathways involved in cellular responses.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of benzoates have been studied for their effectiveness against HIV:

| Compound | Activity | EC50 (μM) | IC50 (μM) |

|---|---|---|---|

| This compound | Potential antiviral activity | TBD | TBD |

| Related benzoate derivatives | Anti-HIV activity | 0.21 | 0.074 |

This data suggests that modifications in the benzoate structure can lead to varying antiviral potencies, indicating that this compound could be explored further for similar activities .

Enzyme Interaction Studies

In studies involving enzyme assays, this compound has been evaluated for its inhibitory effects on various enzymes. For example, quantitative NMR analysis has demonstrated its potential as an inhibitor in biotransformation processes:

| Enzyme Target | Inhibition Type | Concentration Tested (μM) | Observed Activity |

|---|---|---|---|

| DHDPS (Dihydrodipicolinate synthase) | Competitive inhibition | 50 | Significant reduction in activity observed |

These findings highlight the compound's potential role as a biochemical probe or therapeutic agent targeting specific enzymatic pathways .

Case Studies

- Synthesis and Screening : A study synthesized various methyl benzoate derivatives, including this compound. The synthesized compounds were screened for biological activity against multiple targets, revealing promising results in enzyme inhibition assays .

- Pharmacological Applications : Research focusing on the pharmacological applications of halogenated benzoates indicates that compounds like this compound could serve as scaffolds for developing new therapeutic agents aimed at treating viral infections or cancer .

Eigenschaften

IUPAC Name |

methyl 2-fluoro-5-iodo-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FIO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRYNGLCYMHWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.